Cas no 130464-06-1 (methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

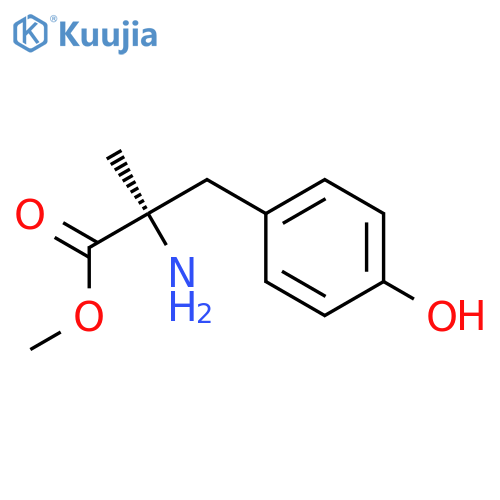

130464-06-1 structure

商品名:methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- D-Tyrosine, a-methyl-, methyl ester

- methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

- DTXSID201302401

- 130464-06-1

- Lopac-M-3281

- CHEMBL1315171

- NCGC00015667-01

- EN300-26015547

- SCHEMBL503525

- I+/--Methyl-D-tyrosine methyl ester

-

- MDL: MFCD11978114

- インチ: InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1

- InChIKey: WYJJUDJUEGRXHZ-LLVKDONJSA-N

- ほほえんだ: CC(CC1=CC=C(C=C1)O)(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 209.10525

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- PSA: 72.55

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26015547-0.05g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 0.05g |

$587.0 | 2024-06-18 | |

| Enamine | EN300-26015547-0.25g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 0.25g |

$642.0 | 2024-06-18 | |

| Enamine | EN300-26015547-10.0g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 10.0g |

$3007.0 | 2024-06-18 | |

| Enamine | EN300-26015547-1.0g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 1.0g |

$699.0 | 2024-06-18 | |

| Enamine | EN300-26015547-0.5g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 0.5g |

$671.0 | 2024-06-18 | |

| Enamine | EN300-26015547-2.5g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 2.5g |

$1370.0 | 2024-06-18 | |

| Enamine | EN300-26015547-0.1g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 0.1g |

$615.0 | 2024-06-18 | |

| Enamine | EN300-26015547-5.0g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 95% | 5.0g |

$2028.0 | 2024-06-18 | |

| Enamine | EN300-26015547-1g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 1g |

$699.0 | 2023-09-14 | ||

| Enamine | EN300-26015547-5g |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

130464-06-1 | 5g |

$2028.0 | 2023-09-14 |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 関連文献

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

130464-06-1 (methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate) 関連製品

- 1080-06-4(Methyl L-tyrosinate)

- 18869-47-1(Tyrosine, methyl ester)

- 3410-66-0(Methyl D-Tyrosinate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量